5-(Methoxymethyl)-2-furaldehyde
Overview
Description
5-(Methoxymethyl)-2-furaldehyde is a natural product found in Jaborosa magellanica with data available.
Scientific Research Applications
Molecular Structure Analysis and Quantum Chemical Calculations
5-(Hydroxymethyl)-2-furaldehyde, a closely related compound to 5-(Methoxymethyl)-2-furaldehyde, has been extensively studied for its molecular structure and quantum chemical properties. Spectroscopic analytical techniques and high-level quantum chemical calculations were employed to optimize the molecular geometry, vibrational properties, electronic properties, and chemical shifts. Additionally, analyses such as Hirshfeld surface analysis, ionization potential, electronic affinities, natural bond orbitals (NBO), molecular electrostatic potential energy surfaces (MESP), and thermo dynamical parameters were comprehensively discussed, confirming the molecular structure of the compound (Rajkumar et al., 2020).
Hydrogenation and Catalysis
5-Hydroxymethyl-2-furaldehyde (HMF) was successfully hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) in various n-alcohol solvents with a yield of over 99% using a Ru(OH)x/ZrO2 catalyst. This reaction is significant for potential biodiesel production and showcases the importance of this compound in catalytic hydrogenation processes (Han et al., 2016; Han et al., 2017).
Photocatalytic Selective Oxidation
The photocatalytic selective oxidation of 5-(Hydroxymethyl)-2-furaldehyde (HMF) to 2,5-furandicarbaldehyde (FDC) was studied in aqueous medium using home-prepared anatase, rutile, and brookite TiO2 nanoparticles. The reactivity results indicated that home-prepared catalysts provide significantly higher selectivities toward FDC compared to commercial and well-crystallized catalysts (Yurdakal et al., 2013).
Extraction and Determination in Food Products
An extraction method based on supercritical CO2 has been developed for the analysis of 5-hydroxymethyl-2-furaldehyde in raisins. The method optimizes extraction variables and highlights the importance of organic modifiers in increasing extraction efficiency (Palma & Taylor, 2001). Additionally, a high-performance liquid chromatographic method was developed for determining 5-hydroxymethyl-2-furaldehyde and related compounds in honey and honeydew samples (Nozal et al., 2001).
Biomass Conversion and Biotechnological Applications
5-Hydroxymethyl-2-furaldehyde is crucial in biomass conversion, serving as an intermediate for sustainable production of monomers and biofuels. The compound is a dominant inhibitory compound in lignocellulosic hydrolyzates and plays a significant role in designing biotechnological processes using lignocellulose (Almeida et al., 2009).
Properties
IUPAC Name |
5-(methoxymethyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHVULSQMDWKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172704 | |
Record name | 5-Methoxymethylfurfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-64-2 | |
Record name | 5-Methoxymethylfurfural | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1917-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methoxymethyl)-2-furaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxymethylfurfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methoxymethyl)-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(METHOXYMETHYL)-2-FURALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XBV4H5CX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(Methoxymethyl)-2-furaldehyde a compound of interest in the context of biofuels?
A1: this compound (MMF) is considered a potential bio-diesel candidate or additive. [] This interest stems from the increasing need for sustainable and environmentally friendly alternatives to fossil fuels. MMF can be produced from renewable resources like fructose, a simple sugar abundant in biomass. []
Q2: What is the most efficient method to produce this compound from fructose, as described in the research?
A2: The research highlights a two-step process for efficient MMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO) at 150°C. Then, methanol is added to the reaction mixture, reacting with 5-HMF to yield MMF at a lower temperature of 100°C. This sequential, one-pot, two-step method, utilizing a readily prepared silica gel-supported nitric acid (SiO2-HNO3) catalyst, achieved a 70% yield of MMF with complete conversion of fructose. []
Q3: Besides this compound, are there other compounds produced during the conversion of fructose?
A3: Yes, the research indicates that other potential bio-diesel candidates are produced alongside MMF during the conversion of fructose. These include 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 2-(dimethoxymethyl)-5-(methoxymethyl) furan (DMMF). [] The specific yields of these compounds depend on the reaction conditions, solvent system, and catalyst used.
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